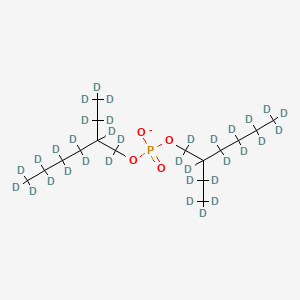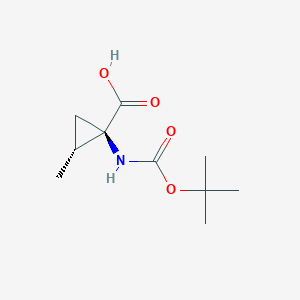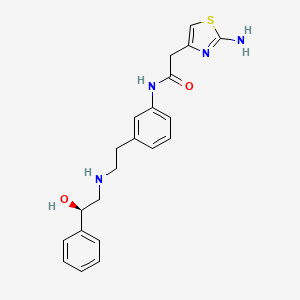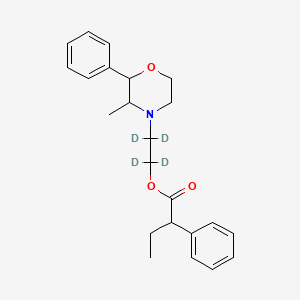
Fenbutrazate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
化学反応の分析
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Fenbutrazate-d4 is primarily used in scientific research as a biochemical tool for studying metabolic pathways and drug interactions. Its deuterated form allows for more precise tracking in metabolic studies using techniques like mass spectrometry . Additionally, it is used in proteomics research to study protein-ligand interactions and in environmental research as a standard for detecting pollutants.
作用機序
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .
類似化合物との比較
Fenbutrazate-d4 is similar to other psychostimulants such as phenmetrazine and phendimetrazine. its deuterated form provides unique advantages in research applications due to its stability and distinguishability in mass spectrometry . Other similar compounds include:
Phenmetrazine: A stimulant with similar appetite suppressant properties.
Phendimetrazine: A prodrug that is metabolized into phenmetrazine.
Morazone: Another psychostimulant with similar effects.
This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate research applications.
特性
分子式 |
C23H29NO3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
InChIキー |
BAQKJENAVQLANS-XLBLAKOUSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


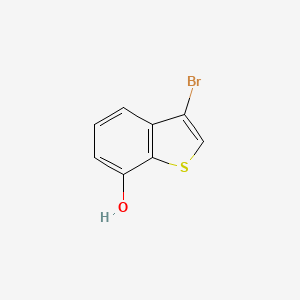
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)

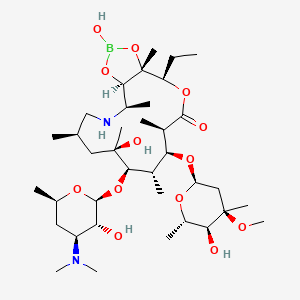
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
